molecular formula C8H17NO3S B12111978 4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol CAS No. 503430-11-3

4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol

Cat. No.: B12111978
CAS No.: 503430-11-3
M. Wt: 207.29 g/mol
InChI Key: ASXXODVEVSEVMM-UHFFFAOYSA-N
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Description

4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol is a chemical compound with the molecular formula C8H17NO3S. It is primarily used in research settings, particularly in the field of proteomics. This compound is known for its unique structure, which includes a tetrahydrothiophene ring substituted with an isobutylamino group and a dioxo functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydrothiophene ring.

    Introduction of the Isobutylamino Group: The isobutylamino group is introduced through a substitution reaction, where an appropriate amine is reacted with the intermediate compound.

    Oxidation to Form the Dioxo Group: The final step involves the oxidation of the tetrahydrothiophene ring to introduce the dioxo functional group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxo group.

    Substitution: The isobutylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution Reagents: Various amines or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol has several scientific research applications:

    Proteomics: It is used in the study of proteins, particularly in the identification and quantification of protein modifications.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.

    Industrial Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol involves its interaction with specific molecular targets. The isobutylamino group can form hydrogen bonds with proteins, while the dioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Isobutylamino-1,1-dioxo-tetrahydrothiophen-3-ol hydrochloride: A closely related compound with similar properties.

    Tetrahydrothiophene derivatives: Other derivatives with different substituents on the tetrahydrothiophene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in proteomics and medicinal chemistry make it a valuable compound for research.

Properties

CAS No.

503430-11-3

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

4-(2-methylpropylamino)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C8H17NO3S/c1-6(2)3-9-7-4-13(11,12)5-8(7)10/h6-10H,3-5H2,1-2H3

InChI Key

ASXXODVEVSEVMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CS(=O)(=O)CC1O

Origin of Product

United States

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